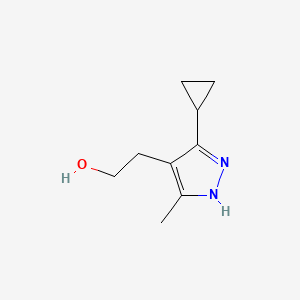
2-(3-シクロプロピル-5-メチル-1H-ピラゾール-4-イル)エタン-1-オール
概要
説明
2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a cyclopropyl group and a methyl group
科学的研究の応用
2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It could be used in the development of new materials with specific properties.
作用機序
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a wide range of biological targets . These targets include enzymes, receptors, and other proteins that play crucial roles in various biological processes.
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
Similar compounds have been reported to have various adme properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the ethan-1-ol moiety. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrazole ring.
類似化合物との比較
Similar Compounds
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol: Lacks the cyclopropyl group.
2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol: Has a propanol group instead of an ethanol group.
Uniqueness
The presence of both the cyclopropyl and methyl groups on the pyrazole ring, along with the ethan-1-ol moiety, gives 2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol unique chemical and physical properties
特性
IUPAC Name |
2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-8(4-5-12)9(11-10-6)7-2-3-7/h7,12H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHSFHYDREMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















